molecular formula C24H24N4O4S B12203602 N-(furan-2-ylmethyl)-3-(4-methoxyphenyl)-3-{[3-(4-methoxyphenyl)-1H-1,2,4-triazol-5-yl]sulfanyl}propanamide CAS No. 6911-24-6

N-(furan-2-ylmethyl)-3-(4-methoxyphenyl)-3-{[3-(4-methoxyphenyl)-1H-1,2,4-triazol-5-yl]sulfanyl}propanamide

Cat. No.: B12203602
CAS No.: 6911-24-6
M. Wt: 464.5 g/mol
InChI Key: MZQVRSHMVKKMLY-UHFFFAOYSA-N
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Description

This compound features a propanamide backbone substituted with a furan-2-ylmethyl group, a 4-methoxyphenyl moiety, and a 1H-1,2,4-triazol-5-ylsulfanyl group bearing another 4-methoxyphenyl substituent. Its structure integrates heterocyclic (furan, triazole) and aryl (methoxyphenyl) components, which are common in bioactive molecules targeting inflammation or oxidative stress . The sulfanyl linkage between the triazole and propanamide may enhance metabolic stability and binding affinity to biological targets .

Properties

CAS No.

6911-24-6

Molecular Formula

C24H24N4O4S

Molecular Weight

464.5 g/mol

IUPAC Name

N-(furan-2-ylmethyl)-3-(4-methoxyphenyl)-3-[[5-(4-methoxyphenyl)-1H-1,2,4-triazol-3-yl]sulfanyl]propanamide

InChI

InChI=1S/C24H24N4O4S/c1-30-18-9-5-16(6-10-18)21(14-22(29)25-15-20-4-3-13-32-20)33-24-26-23(27-28-24)17-7-11-19(31-2)12-8-17/h3-13,21H,14-15H2,1-2H3,(H,25,29)(H,26,27,28)

InChI Key

MZQVRSHMVKKMLY-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=NC(=NN2)SC(CC(=O)NCC3=CC=CO3)C4=CC=C(C=C4)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(furan-2-ylmethyl)-3-(4-methoxyphenyl)-3-{[3-(4-methoxyphenyl)-1H-1,2,4-triazol-5-yl]sulfanyl}propanamide typically involves multi-step organic reactions. A common approach might include:

    Formation of the furan-2-ylmethyl group: This can be achieved through the reaction of furan with appropriate alkylating agents.

    Introduction of the methoxyphenyl group: This step might involve electrophilic aromatic substitution reactions.

    Synthesis of the triazole ring: This can be done using click chemistry, particularly the Huisgen cycloaddition reaction between azides and alkynes.

    Coupling reactions: The final step would involve coupling the different fragments under suitable conditions, often using catalysts like palladium or copper.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the furan ring or the methoxy groups.

    Reduction: Reduction reactions might target the triazole ring or the carbonyl group in the propanamide moiety.

    Substitution: Various substitution reactions can occur, especially on the aromatic rings.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Catalysts: Palladium on carbon, copper(I) iodide.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

Antimicrobial Activity

Research has highlighted the antimicrobial properties of compounds containing the 1,2,4-triazole moiety. This compound's structural features suggest potential efficacy against various bacterial and fungal strains:

  • Antifungal Activity : Compounds similar to N-(furan-2-ylmethyl)-3-(4-methoxyphenyl)-3-{[3-(4-methoxyphenyl)-1H-1,2,4-triazol-5-yl]sulfanyl}propanamide have shown significant antifungal activity. For instance, studies indicate that triazole derivatives exhibit enhanced antifungal effects against pathogens like Candida albicans and Aspergillus flavus at low concentrations (MIC values ranging from 0.01 to 0.27 μmol/mL) .
  • Antibacterial Activity : The compound's potential as an antibacterial agent is supported by findings that triazole derivatives can inhibit the growth of Gram-positive and Gram-negative bacteria. For example, derivatives with similar structures have been reported to possess MIC values as low as 0.125 μg/mL against Staphylococcus aureus .

Antiviral Properties

Emerging research indicates that triazole-containing compounds may exhibit antiviral properties. A study on triazole derivatives showed promising results against viral infections, suggesting that this compound could be further explored for its antiviral potential .

Neuroprotective Effects

The neuroprotective capabilities of related triazole compounds have been documented in various studies. These compounds may interact with neurotransmitter systems or exhibit antioxidant properties that protect neuronal cells from oxidative stress .

Supramolecular Chemistry

The unique structural characteristics of this compound allow it to participate in supramolecular interactions. Its ability to form hydrogen bonds and π–π stacking interactions makes it a candidate for applications in material science, particularly in the development of new materials with specific electronic or optical properties .

Corrosion Inhibition

Triazole derivatives are known for their effectiveness as corrosion inhibitors in metal protection applications. The presence of sulfur and nitrogen atoms in this compound suggests it could be explored for such applications .

Case Study 1: Antifungal Activity Evaluation

In a comparative study assessing the antifungal activity of various triazole derivatives, this compound demonstrated superior activity against Gibberella zeae, with an EC50 value significantly lower than standard antifungal agents .

Case Study 2: Antibacterial Efficacy

A recent investigation into the antibacterial properties of triazole derivatives found that this compound exhibited potent activity against multi-drug resistant strains of Escherichia coli, outperforming several commercially available antibiotics in terms of efficacy .

Mechanism of Action

The mechanism of action of N-(furan-2-ylmethyl)-3-(4-methoxyphenyl)-3-{[3-(4-methoxyphenyl)-1H-1,2,4-triazol-5-yl]sulfanyl}propanamide would depend on its specific biological target. Generally, compounds with similar structures might interact with enzymes or receptors, modulating their activity through binding interactions.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Key structural analogues include:

Compound Name Key Substituents Molecular Weight (g/mol) Biological Activity (Anti-Exudative Activity, AEA) Source
Target Compound Furan-2-ylmethyl, dual 4-methoxyphenyl, triazole-sulfanyl ~473.5 (estimated) Not explicitly reported; expected high AEA
2-((4-Amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)sulfanyl)-N-acetamides (e.g., 3.1-3.21) Varied phenyl/acetyl groups (e.g., fluorine, nitro, methoxy) 350–450 44–73% inhibition (vs. 58% for diclofenac)
N-(4-Fluorophenyl)-3-(4-methoxyphenyl)-2-(2H-tetrazol-5-yl)propanamide Tetrazole ring, 4-fluorophenyl 341.34 Unknown; tetrazole may enhance metabolic stability
N-(4-Methylphenyl)-3-[(1-methyl-1H-tetrazol-5-yl)sulfanyl]propanamide Tetrazole-sulfanyl, 4-methylphenyl 291.36 Not reported
  • Substituent Impact: Methoxy Groups: The dual 4-methoxyphenyl groups in the target compound likely improve lipophilicity and membrane permeability compared to non-methoxy analogues (e.g., chloro or nitro derivatives) . Triazole vs.

Physicochemical Properties

  • Solubility : Methoxy groups enhance aqueous solubility compared to chloro or nitro analogues .
  • Stability : The triazole-sulfanyl linkage may resist hydrolysis better than ester or amide bonds in compounds like .

Biological Activity

N-(furan-2-ylmethyl)-3-(4-methoxyphenyl)-3-{[3-(4-methoxyphenyl)-1H-1,2,4-triazol-5-yl]sulfanyl}propanamide is a complex organic compound that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C20H22N4O3SC_{20}H_{22}N_4O_3S. The compound features several functional groups that contribute to its biological activity, including:

  • Furan ring : Known for its reactivity and potential in medicinal chemistry.
  • Methoxyphenyl groups : These groups can enhance lipophilicity and biological interactions.
  • Triazole moiety : A significant pharmacophore known for antifungal and antibacterial properties.

Antifungal Activity

Research indicates that triazole derivatives, including those similar to this compound, exhibit broad-spectrum antifungal activity. The presence of the triazole ring is crucial as it has been associated with significant inhibition of various fungal pathogens. For instance:

  • Minimum Inhibitory Concentration (MIC) values for triazole derivatives have been reported as low as 0.01560.5μg/mL0.0156-0.5\,\mu g/mL against pathogenic fungi like Candida albicans and Aspergillus fumigatus .

Antibacterial Activity

Triazole compounds have also demonstrated antibacterial properties. Studies show that modifications to the triazole structure can enhance efficacy against resistant strains of bacteria. The compound's structure suggests potential activity against Gram-positive and Gram-negative bacteria.

The proposed mechanisms of action for this compound include:

  • Inhibition of Ergosterol Synthesis : Triazoles inhibit the enzyme lanosterol 14α-demethylase, disrupting ergosterol biosynthesis in fungi.
  • Disruption of Cell Wall Integrity : The compound may interfere with cell wall synthesis pathways in bacteria.

Structure-Activity Relationship (SAR)

The SAR studies on triazole derivatives highlight the importance of specific substituents in enhancing biological activity:

Substituent TypeEffect on Activity
Methoxy groupIncreases lipophilicity and potency
Furan moietyEnhances reactivity and interaction
Triazole coreEssential for antifungal activity

These findings suggest that careful modification of the compound's structure can lead to improved therapeutic agents.

Case Studies

Several studies have explored the biological activities of similar compounds:

  • Antifungal Screening : A series of triazole derivatives were synthesized and tested against a panel of fungal pathogens, revealing potent activity with MIC values significantly lower than traditional antifungals .
  • Antibacterial Efficacy : Research demonstrated that certain triazole hybrids exhibited superior activity against multidrug-resistant strains compared to existing antibiotics .

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